molecular formula C12H23NO5 B1390999 Tert-butyl [5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate CAS No. 364631-72-1

Tert-butyl [5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate

Cat. No.: B1390999
CAS No.: 364631-72-1
M. Wt: 261.31 g/mol
InChI Key: UIDPKGWXTKYSPZ-UHFFFAOYSA-N
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Description

Tert-butyl [5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate is a chemical compound with the molecular formula C12H23NO5 and a molecular weight of 261.32 g/mol . This compound is known for its unique structure, which includes a tert-butyl group, a dioxane ring, and a carbamate group. It is used in various chemical and biological applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl [5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor that contains the dioxane ring. One common method involves the use of tert-butyl carbamate and a hydroxymethyl-dioxane derivative under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl [5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Tert-butyl [5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl [5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can undergo hydrolysis to release the active carbamate group, which can then interact with biological molecules. The dioxane ring provides stability and enhances the compound’s ability to penetrate biological membranes .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl carbamate: A simpler compound with similar reactivity but lacking the dioxane ring.

    Hydroxymethyl-dioxane derivatives: Compounds with similar structural features but different functional groups.

Uniqueness

Tert-butyl [5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate is unique due to its combination of a tert-butyl group, a dioxane ring, and a carbamate group. This unique structure provides a balance of stability and reactivity, making it useful in various applications .

Properties

IUPAC Name

tert-butyl N-[5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO5/c1-10(2,3)18-9(15)13-12(6-14)7-16-11(4,5)17-8-12/h14H,6-8H2,1-5H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIDPKGWXTKYSPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(CO1)(CO)NC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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